MFCD03268101
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Overview
Description
MFCD03268101 is a chemical compound identified by its unique identifier in the MDL number system
Chemical Reactions Analysis
MFCD03268101 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
MFCD03268101 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activity and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential or as a diagnostic tool. In industry, this compound could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD03268101 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
MFCD03268101 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing their chemical properties, reactivity, and potential applications. This comparison helps in understanding the distinct features of this compound and its potential advantages over other compounds.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique properties and reactivity make it a valuable compound for further study and application
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(dimethylamino)ethylamino]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-4-22-16(21)13-10-19-14-6-5-11(17)9-12(14)15(13)18-7-8-20(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBOCMMBCXYKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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